Cytotoxicity Profile of 4-Chlorophenylhydrazine Core vs. Ethyl-Substituted Derivative
While direct cytotoxicity data for the target compound (CAS 25198-47-4) are absent, the 4-chlorophenylhydrazine core structure exhibits variable potency across cancer cell lines. This provides a class-level baseline for the ethyl-substituted analog. The unsubstituted 4-chlorophenylhydrazine (CAS 1073-69-4) shows IC50 values of 6.7 µM against MDA-MB-231 breast cancer cells, 14 µM against HeLa cervical cancer cells, and a range of 4-17 µM against HepG2 liver cancer cells . The ethyl substitution at the α-carbon in the target compound is expected to modulate these activities due to altered sterics and lipophilicity .
| Evidence Dimension | Cytotoxicity (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | Data not available; class-level inference from core scaffold |
| Comparator Or Baseline | 4-Chlorophenylhydrazine (CAS 1073-69-4): MDA-MB-231 = 6.7 µM; HeLa = 14 µM; HepG2 = 4-17 µM |
| Quantified Difference | Not directly quantifiable; ethyl substitution predicted to alter IC50 values |
| Conditions | In vitro cytotoxicity assays using standard MTT or similar protocols |
Why This Matters
Establishes the cytotoxic potential of the 4-chlorophenylhydrazine scaffold and implies that ethyl substitution in CAS 25198-47-4 will yield a distinct activity profile, preventing substitution with simpler analogs.
